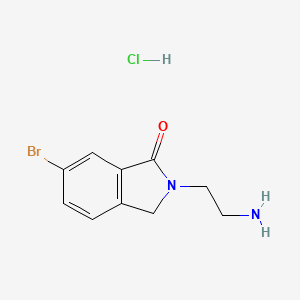
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that features a brominated isoindoline core with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the bromination of an isoindoline precursor followed by the introduction of the aminoethyl group. One common method includes:
Bromination: The isoindoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminoethylation steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered oxidation states of the core structure.
Scientific Research Applications
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials, such as polymers or nanocomposites.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminoethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the brominated isoindoline core can provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminoethyl)-6-chloro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-fluoro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-iodo-2,3-dihydro-1H-isoindol-1-one hydrochloride
Uniqueness
The uniqueness of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to different biological activities or reactivity profiles, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12BrClN2O |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-bromo-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8;/h1-2,5H,3-4,6,12H2;1H |
InChI Key |
KIUDWZFVVBPFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















